N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide is a synthetic organic compound that features a quinoline moiety linked to a pyrrole ring via a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy and Methyl Groups: The 2-hydroxy and 4-methyl groups can be introduced via selective functionalization reactions such as Friedel-Crafts alkylation and hydroxylation.
Attachment of the Hexanamide Chain: The hexanamide chain can be attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NBS, DCM, room temperature.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its quinoline moiety is known for its ability to intercalate with DNA, making it useful in studying DNA-binding proteins and nucleic acid structures.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to form stable complexes with metals can be exploited in the creation of catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, disrupting its structure and affecting replication and transcription processes. The pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide: Lacks the methyl group at the 4-position of the quinoline ring.
N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)butanamide: Has a shorter alkyl chain.
N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-imidazol-1-yl)hexanamide: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide is unique due to the specific combination of functional groups and the length of the alkyl chain. The presence of both the hydroxy and methyl groups on the quinoline ring, along with the pyrrole ring, provides a distinct set of chemical properties and biological activities that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-6-pyrrol-1-ylhexanamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-13-20(25)22-18-14-16(8-9-17(15)18)21-19(24)7-3-2-4-10-23-11-5-6-12-23/h5-6,8-9,11-14H,2-4,7,10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
RNJAPTYOANSULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCCCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.